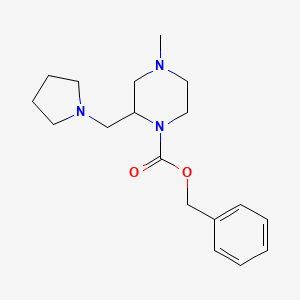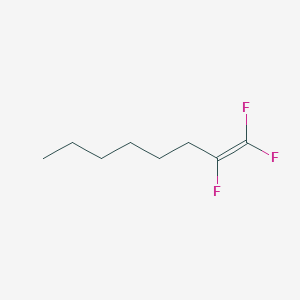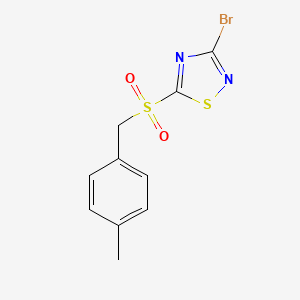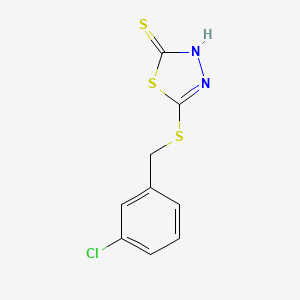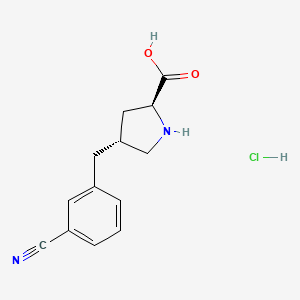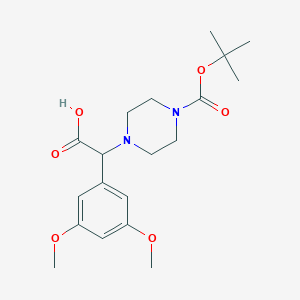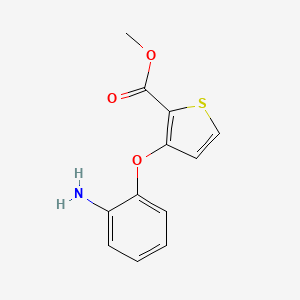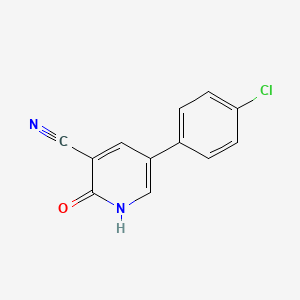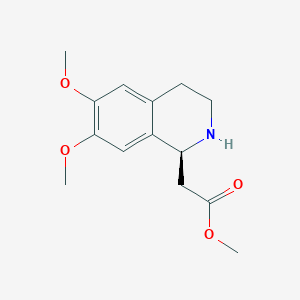
1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, methyl ester, (1S)-
概要
説明
1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, methyl ester, (1S)- is a complex organic compound belonging to the class of isoquinoline derivatives. This compound is characterized by its intricate molecular structure, which includes a tetrahydroisoquinoline core with methoxy groups at the 6th and 7th positions and a methyl ester group. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, methyl ester, (1S)- typically involves multiple steps, starting from simpler isoquinoline derivatives. One common approach is the reduction of isoquinoline derivatives to form the tetrahydroisoquinoline core, followed by selective methylation at the 6th and 7th positions. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
化学反応の分析
Types of Reactions: 1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, methyl ester, (1S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents like halogens, alkyl halides, and strong bases or acids are employed depending on the type of substitution reaction.
Major Products Formed:
Oxidation: Quinone derivatives and other oxidized products.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with different functional groups.
科学的研究の応用
1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, methyl ester, (1S)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, methyl ester, (1S)- exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
類似化合物との比較
1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, methyl ester, (1S)- is compared with other similar compounds, such as:
Isoquinoline: A simpler structure without the tetrahydro and methoxy modifications.
Tetrahydroisoquinoline derivatives: Similar core structure but with different substituents.
Other isoquinoline alkaloids: Compounds with similar core structures but varying functional groups.
The uniqueness of 1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, methyl ester, (1S)- lies in its specific combination of functional groups and its resulting chemical properties and biological activities.
特性
IUPAC Name |
methyl 2-[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2/h6-7,11,15H,4-5,8H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXHORURRXLOGZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H](NCCC2=C1)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366596 | |
| Record name | Methyl [(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
417725-91-8 | |
| Record name | Methyl [(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)
